Glufosinato

Descripción general

Descripción

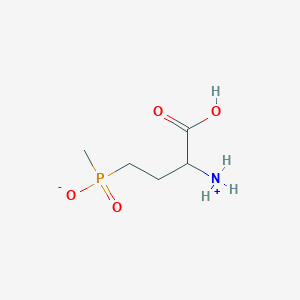

(2R)-glufosinate is a 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid that has R configuration at position 2. The enantiomer of glufosinate-P. It is an enantiomer of a glufosinate-P. It is a tautomer of a (2R)-glufosinate zwitterion.

Aplicaciones Científicas De Investigación

Control de malezas

El glufosinato es un herbicida no selectivo que mata las plantas al causar un exceso de acumulación de amoníaco e inhibiendo directamente la fotosíntesis . A menudo se usa en la agricultura para controlar una variedad de malezas.

Efecto de la hora del día en la eficacia

La investigación ha demostrado que la eficacia del this compound puede variar según la hora del día en que se aplique. Las aplicaciones al mediodía bajo condiciones de luz intensa proporcionan un control total de ciertas plantas, como el Amaranthus palmeri .

Inhibición de la glutamina sintetasa

El this compound es un inhibidor de la glutamina sintetasa (GS) . La GS es una de las enzimas más abundantes en las células vegetales y es esencial para el metabolismo del nitrógeno. Cataliza la conversión de glutamato y amonio en glutamina .

Aplicaciones secuenciales con auxinas sintéticas

Se ha demostrado que las aplicaciones secuenciales de auxinas sintéticas y this compound son más efectivas en el control de malezas más grandes que cuando se aplican solas . Este enfoque se puede utilizar para controlar el Amaranto Palmer escapado .

Influencia en la fotosíntesis

El this compound inhibe severamente la fotosíntesis al mediodía en comparación con otros herbicidas . Esto puede conducir a reducciones significativas en la asimilación de CO2 .

Control del Amaranto Palmer grande

Se ha demostrado que las aplicaciones de auxinas sintéticas seguidas de this compound 7 días después dificultan el rebrote del Amaranto Palmer, con una reducción del 52% en la biomasa foliar en comparación con el control sin tratar .

Mecanismo De Acción

Target of Action

Glufosinate primarily targets the enzyme glutamine synthetase (GS) . This enzyme plays a central role in plant nitrogen metabolism . It catalyzes the synthesis of glutamine from glutamate and ammonia .

Mode of Action

Glufosinate’s mode of action is two-fold. Firstly, it inhibits the activity of glutamine synthetase . This inhibition leads to the accumulation of ammonia and metabolites of the photorespiration pathway . Secondly, its fast herbicidal action is triggered by the formation of reactive oxygen species (ROS) . The relationship between GS inhibition and ROS accumulation has been investigated .

Biochemical Pathways

The inhibition of GS by glufosinate leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . It also results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The exogenous supply of glycolate to glufosinate-treated plants enhances herbicidal activity and dramatically increases hydrogen peroxide accumulation .

Pharmacokinetics

This generally provides poor control of grasses and perennial species . In the soil, glufosinate is rapidly degraded by microorganisms, leaving no residual activity .

Result of Action

The result of glufosinate’s action is the disruption of both photorespiration and the light reactions of photosynthesis . This leads to the photoreduction of molecular oxygen, which generates reactive oxygen species . The cascade of events leads to lipid peroxidation .

Action Environment

Glufosinate’s action is light-dependent with no visual symptoms or ROS formation in the dark . Environmental conditions, application technology, and weed species can influence the performance of glufosinate . The antioxidant machinery and the water–water cycle are overwhelmed in the presence of light and glufosinate . The O2 generated by the splitting of water in photosystem II (PSII) becomes the acceptor of electrons, generating ROS .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Glufosinate plays a significant role in biochemical reactions. It inhibits the enzyme glutamine synthetase, which is crucial for nitrogen metabolism . This inhibition leads to an accumulation of ammonium, a biochemical marker for Glufosinate toxicity .

Cellular Effects

Glufosinate affects various types of cells and cellular processes. Its inhibitory effect on glutamine synthetase disrupts nitrogen metabolism, leading to an accumulation of ammonium within the cell . This can have a profound impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Glufosinate exerts its effects primarily through the inhibition of glutamine synthetase . This enzyme is crucial for the assimilation of ammonium, and its inhibition by Glufosinate leads to an accumulation of ammonium within the cell . This can lead to changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glufosinate can change over time. For example, Glufosinate and its metabolites have been found to interact with glass surfaces .

Metabolic Pathways

Glufosinate is involved in the metabolic pathway related to nitrogen metabolism . By inhibiting glutamine synthetase, it disrupts the normal assimilation of ammonium, leading to changes in metabolic flux and metabolite levels .

Propiedades

IUPAC Name |

(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJOBQBIJHVGMQ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CP(=O)(CC[C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701339136 | |

| Record name | (R)-Glufosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73679-07-9, 51276-47-2 | |

| Record name | Glufosinate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073679079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Glufosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUFOSINATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M758GI0FEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

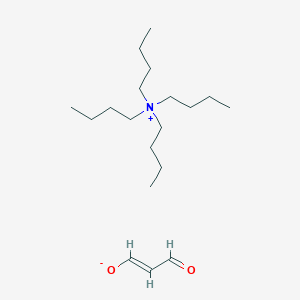

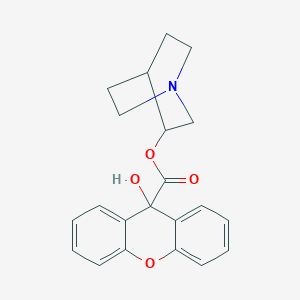

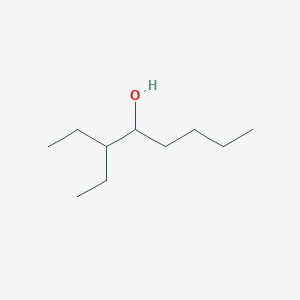

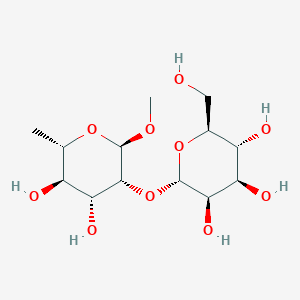

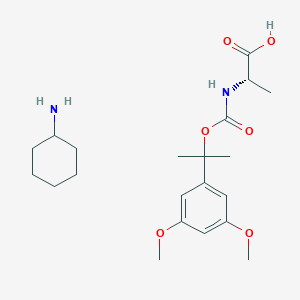

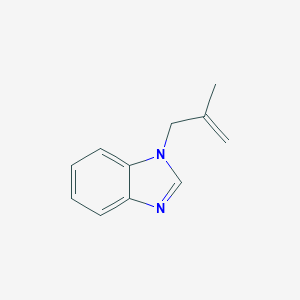

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

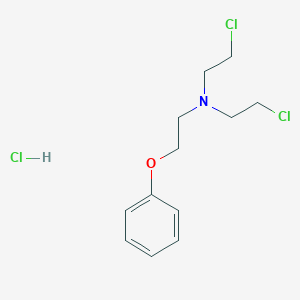

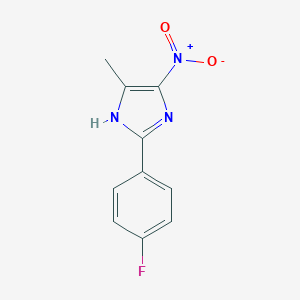

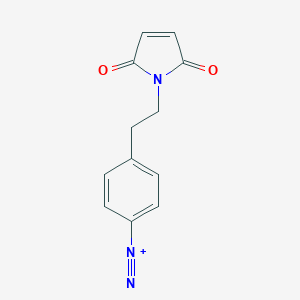

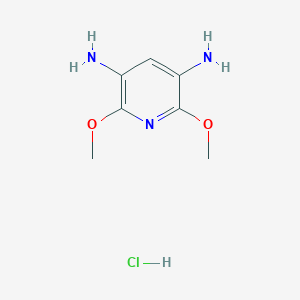

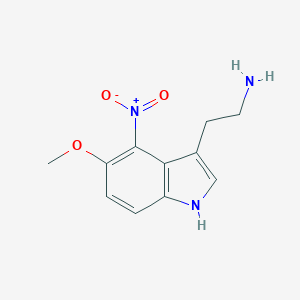

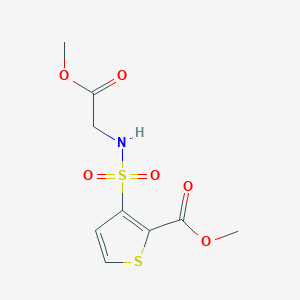

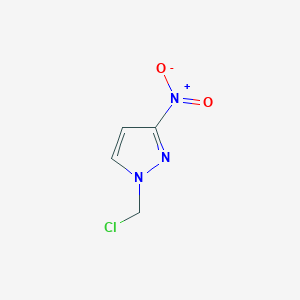

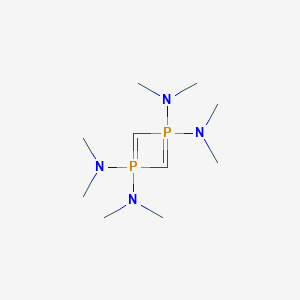

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.